Lithium hydroxide

説明

特性

IUPAC Name |

lithium;hydroxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.H2O/h;1H2/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFOQBRAJBCJND-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

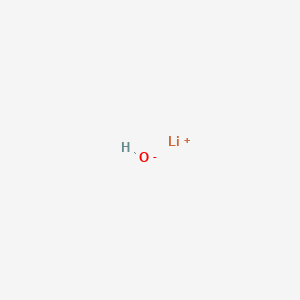

Canonical SMILES |

[Li+].[OH-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HLiO, LiOH |

Source

|

| Record name | LITHIUM HYDROXIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lithium hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1310-66-3 (monohydrate), 17341-24-1 (Parent) |

Source

|

| Record name | Lithium hydroxide anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70893845, DTXSID901337186 |

Source

|

| Record name | Lithium hydroxide anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium monoxide anion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

24.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lithium hydroxide, solution appears as a clear to water-white liquid which may have a pungent odor. Contact may cause severe irritation to skin, eyes, and mucous membranes. It may be toxic by ingestion, inhalation and skin absorption. It is used to make other chemicals., Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White crystals or granular powder; [AIHA] Readily absorbs carbon dioxide and water from air; [Merck Index] White odorless granules; Hygroscopic; [Alfa Aesar MSDS], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. |

Source

|

| Record name | LITHIUM HYDROXIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium hydroxide (Li(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 12.8 (good) |

Source

|

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.54 g/cm³ |

Source

|

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: (negligible) |

Source

|

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1310-65-2, 64538-53-0 |

Source

|

| Record name | LITHIUM HYDROXIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium hydroxide anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14506 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lithium hydroxide (Li(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium hydroxide anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium monoxide anion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM HYDROXIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/903YL31JAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

450-471 °C |

Source

|

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Lithium hydroxide anhydrous vs monohydrate properties

An In-depth Technical Guide to the Properties of Lithium Hydroxide (B78521): Anhydrous vs. Monohydrate

Introduction

Lithium hydroxide (LiOH) is a strong base and a crucial inorganic compound with significant applications ranging from battery technology to carbon dioxide scrubbing.[1][2] It is commercially available in two primary forms: anhydrous (LiOH) and monohydrate (LiOH·H₂O).[1] Both are white, hygroscopic crystalline solids soluble in water and slightly soluble in ethanol.[1][3] While chemically similar, their physical properties, thermal stability, and crystal structures differ significantly, making the choice between them critical for specific research, development, and industrial applications. This guide provides a detailed comparison of their properties, supported by experimental protocols and data, for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

The fundamental properties of this compound anhydrous and monohydrate are summarized below. These differences in molecular weight, density, and solubility are foundational to their distinct applications.

| Property | This compound Anhydrous (LiOH) | This compound Monohydrate (LiOH·H₂O) |

| CAS Number | 1310-65-2[3] | 1310-66-3[3] |

| Molecular Formula | LiOH[3] | LiOH·H₂O[1] |

| Molar Mass | 23.95 g/mol [3] | 41.96 g/mol [3] |

| Appearance | White hygroscopic crystalline solid[1][4] | White monoclinic fine crystals or powder[2] |

| Density | 1.46 g/cm³[3] | 1.51 g/cm³[3] |

| Melting Point | 462 °C (735 K)[3] | Dehydrates before melting[1] |

| Boiling Point | 924 °C (1,197 K) (decomposes)[3] | Decomposes[5] |

| Water Solubility | 12.8 g/100 mL at 20 °C; increases with temperature[3][6] | 22.3 g/100 mL at 10 °C[3] |

| Ethanol Solubility | 2.36 g/100 g at 20 °C[3] | 2.18 g/100 g at 20 °C[3] |

| Methanol Solubility | 9.76 g/100 g at 20 °C[3] | 13.69 g/100 g at 20 °C[3] |

Structural and Thermal Characteristics

Crystal Structure

The arrangement of atoms within the crystal lattice is a primary differentiator between the two forms.

-

This compound Anhydrous (LiOH): Crystallizes in a tetragonal structure with a P4/nmm symmetry.[7][8] The structure consists of layers of lithium atoms in a square lattice, with hydroxide ions capping each square, alternating above and below the plane.[7]

-

This compound Monohydrate (LiOH·H₂O): Possesses a monoclinic prismatic crystal structure.[2][9] In this configuration, each lithium ion is at the center of a tetrahedron of oxygen atoms. These tetrahedra form chains linked by hydroxyl bonding.[9]

Thermal Stability and Decomposition

The most significant difference in their chemical behavior is their response to heat. This compound monohydrate loses its water of crystallization at a relatively low temperature to form the anhydrous version.[1]

-

Dehydration of Monohydrate: this compound monohydrate loses its water molecule at temperatures between 100–110 °C.[1][3] This dehydration is an endothermic process.[10]

-

Decomposition of Anhydrous: Anhydrous this compound is more thermally stable but will decompose into lithium oxide (Li₂O) and water at high temperatures, typically around 924 °C.[4][11]

This relationship can be visualized as a logical flow.

Key Applications and Selection Rationale

The choice between the anhydrous and monohydrate form is dictated by the specific requirements of the application.

-

CO₂ Scrubbing: Anhydrous this compound is preferred for breathing gas purification systems in spacecraft and submarines.[1][3] Its lower molar mass means that one gram of anhydrous LiOH can absorb more CO₂ (approximately 450 cm³) than the monohydrate, making it more efficient on a weight basis.[1][11]

-

Battery Cathode Production: this compound monohydrate is widely used as a precursor for manufacturing cathode materials for lithium-ion batteries.[2][9]

-

Grease Manufacturing: Both forms can be used to produce lithium greases, such as lithium stearate, which are valued for their high water resistance and performance over a wide temperature range.[1][12]

-

Ceramics and Cement: Both are used in ceramics and certain Portland cement formulations.[11]

Experimental Protocols for Differentiation and Analysis

Distinguishing between and quantifying the two forms of this compound requires specific analytical techniques. The following section details the methodologies for key experiments.

Thermogravimetric Analysis (TGA)

TGA is a definitive method to differentiate the monohydrate from the anhydrous form by measuring changes in mass as a function of temperature.

-

Objective: To quantify the water content in LiOH·H₂O and confirm the thermal stability profile of LiOH.

-

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an alumina (B75360) or platinum crucible.

-

Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent reaction with atmospheric CO₂.[13]

-

Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C at a constant ramp rate of 10 °C/min.[13]

-

Data Analysis:

-

For LiOH·H₂O, a distinct weight loss will be observed starting around 100 °C, corresponding to the loss of one water molecule.[1] The theoretical weight loss is approximately 42.9% (Molar mass of H₂O / Molar mass of LiOH·H₂O).

-

For pure LiOH (anhydrous), no significant weight loss should occur until much higher temperatures associated with decomposition (>400°C).[13] A minor weight loss below 100 °C may indicate the presence of adsorbed moisture.

-

-

X-Ray Diffraction (XRD)

XRD analysis identifies the unique crystal structure of each form, providing unambiguous confirmation of the material's phase.

-

Objective: To identify the crystalline phase (tetragonal for anhydrous, monoclinic for monohydrate).

-

Methodology:

-

Instrument: A powder X-ray diffractometer with a Cu Kα radiation source.

-

Sample Preparation: Grind the sample into a fine powder to ensure random crystal orientation. Pack the powder into a sample holder.

-

Data Collection: Scan the sample over a 2θ range (e.g., 10° to 80°) with a step size of 0.02° and an appropriate scan speed.

-

Data Analysis: Compare the resulting diffraction pattern (peak positions and intensities) to reference patterns from crystallographic databases (e.g., ICDD). The anhydrous and monohydrate forms have distinct and well-documented diffraction patterns.[14][15] For example, characteristic peaks for LiOH can be found at specific 2θ angles that differ from those of LiOH·H₂O.[14][16]

-

Karl Fischer Titration

This is a standard method for the precise quantification of water content, allowing for a clear distinction between the anhydrous and hydrated forms.[17]

-

Objective: To accurately determine the water content, thereby confirming if the sample is anhydrous or the monohydrate.

-

Methodology:

-

Instrument: An automated Karl Fischer titrator (coulometric for low water content, volumetric for higher content).[17][18]

-

Reagents: Anhydrous methanol, Karl Fischer reagent (containing iodine, sulfur dioxide, and a base).

-

Procedure (Volumetric): a. Standardize the Karl Fischer reagent with a known amount of water or a certified water standard. b. Accurately weigh a sample of the this compound and quickly add it to the titration vessel containing pre-tared anhydrous solvent. The vessel must be sealed to prevent contamination from atmospheric moisture. c. Titrate the sample with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.[17]

-

Calculation: The water content is calculated based on the volume of titrant consumed. For LiOH·H₂O, the result should be close to the theoretical value of 42.9%. For the anhydrous form, the water content should be very low, representing only surface-adsorbed moisture.

-

The following workflow diagram illustrates how these techniques can be used sequentially to characterize an unknown sample of this compound.

Handling and Storage

Both forms of this compound are hygroscopic and will readily absorb moisture and carbon dioxide from the atmosphere, forming lithium carbonate.[4][19] This reactivity necessitates careful handling.

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[20][21] Storage should be separate from acids and moisture.[1][22]

-

Handling: Use personal protective equipment, including gloves and safety goggles, as this compound is corrosive and can cause severe skin burns and eye damage.[19][20] Handling should be performed in a fume hood to avoid inhaling dust.[19]

Conclusion

This compound anhydrous and monohydrate are distinct materials with specific properties that govern their utility. The primary differences lie in their water content, crystal structure, and thermal stability. The monohydrate is characterized by its bound water, which it loses upon moderate heating to become the anhydrous form. This anhydrous form offers a higher lithium density by weight, making it superior for applications like carbon dioxide absorption where mass is a critical factor. A thorough understanding of these differences, verified through analytical techniques such as TGA, XRD, and Karl Fischer titration, is essential for selecting the appropriate material and ensuring the success of research and development endeavors.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound MONOHYDRATE - Ataman Kimya [atamanchemicals.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. This compound, monohydrate | LiOH.H2O | CID 168937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. www2.ph.ed.ac.uk [www2.ph.ed.ac.uk]

- 8. This compound (LiOH) – Properties, Structure and Uses [turito.com]

- 9. Crystal structure of this compound monohydrate_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. atamankimya.com [atamankimya.com]

- 12. WO2008058053A2 - Anhydrous this compound and/or this compound monohydrate dispersions and grease compositions made from same - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Understanding the Electrochemical Formation and Decomposition of Li2O2 and LiOH with Operando X-ray Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 18. mt.com [mt.com]

- 19. research.uga.edu [research.uga.edu]

- 20. This compound Safe Handling - Poworks [poworks.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. atamankimya.com [atamankimya.com]

Physicochemical properties of battery-grade lithium hydroxide

An In-depth Technical Guide to the Physicochemical Properties of Battery-Grade Lithium Hydroxide (B78521)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium hydroxide monohydrate (LiOH·H₂O) is a critical precursor material in the manufacturing of high-performance lithium-ion batteries, particularly those with nickel-rich cathode chemistries such as Nickel-Cobalt-Manganese (NCM) and Nickel-Cobalt-Aluminum (NCA).[1] The demand for high-purity, "battery-grade" this compound has surged with the growth of the electric vehicle (EV) and energy storage markets.[2] Unlike lithium carbonate, this compound decomposes at a lower temperature, which is advantageous for synthesizing high-nickel cathode materials, leading to batteries with higher energy density, longer cycle life, and improved power density.[3][4][5]

The physicochemical properties of battery-grade this compound, from its fundamental chemical characteristics to its particle size distribution, directly influence the performance, safety, and manufacturing efficiency of lithium-ion batteries.[6] Even minute impurities or slight deviations in physical form can significantly impact the resulting battery's capacity, longevity, and stability.[7] This guide provides a comprehensive overview of these critical properties, the standardized experimental protocols for their measurement, and their ultimate impact on battery performance.

Core Physicochemical Properties

Battery-grade this compound is typically supplied as a white, crystalline powder in its monohydrate form (LiOH·H₂O).[8] Its fundamental physical and chemical properties are summarized below.

Table 1: Fundamental Physicochemical Properties of this compound Monohydrate

| Property | Value | Source(s) |

| Chemical Formula | LiOH·H₂O | [8] |

| Molecular Weight | 41.96 g/mol | [8] |

| Appearance | White crystalline powder | [1][8] |

| Density | 1.46 - 1.51 g/cm³ | [1] |

| Melting Point | 462 °C | [1] |

| Boiling Point | 924 °C (for anhydrous LiOH) | [1] |

| Solubility in Water | Soluble; 21.6 g/100g at 20°C, 29.6 g/100g at 100°C | |

| Solubility in Alcohol | Slightly soluble | [1] |

Note: this compound is hygroscopic and readily absorbs atmospheric moisture and carbon dioxide, which can lead to the formation of lithium carbonate (Li₂CO₃) as an impurity.[9]

Battery-Grade Specifications and Impurity Profile

The distinction between technical-grade and battery-grade this compound lies in the stringent control of its purity and impurity profile. The performance and safety of high-nickel cathodes are highly sensitive to contaminants.[3]

Table 2: Typical Specifications for Battery-Grade this compound

| Parameter | Specification Limit | Typical Value | Source(s) |

| LiOH Content | ≥ 56.5% | - | [1][3] |

| **CO₃²⁻ (as CO₂) ** | ≤ 0.35 - 0.5% | 0.12% | [1][8] |

| Na | ≤ 0.002% | 0.001% | [1][10] |

| Ca | ≤ 0.01% | 0.001% | [1][10] |

| Fe | ≤ 0.0007% | 0.0001% | [1][10] |

| SO₄²⁻ | ≤ 0.01 - 0.02% | 0.0018% | [1][8] |

| Cl⁻ | ≤ 0.002% | 6 ppm | [1][8] |

| K | ≤ 0.001% | 0.000% | [1][10] |

| Mg | ≤ 0.001% | - | [1][10] |

| Si | ≤ 0.005% | - | [1][10] |

| Magnetic Impurities | ≤ 80 ppb | 12.50 ppb | [8] |

| HCl Insoluble | ≤ 0.002% | 0.0009% | [8] |

| Water Insoluble | ≤ 0.02% | 0.0032% | [8] |

Physical Characteristics: Particle Size Distribution

Beyond chemical purity, the physical form of the this compound powder is critical for cathode manufacturing.[6] The particle size distribution (PSD) affects material handling, flowability, reaction kinetics during cathode synthesis, and the ultimate homogeneity and performance of the electrode.[3][11] Coarse particle material is often preferred to reduce dusting and improve handling.[3]

Table 3: Typical Particle Size Distribution for Battery-Grade this compound

| Parameter | Specification Range (µm) | Source(s) |

| D50 (Median) | 120 - 300 | [8] |

| D90 | 400 - 700 | [8] |

Experimental Protocols for Quality Assessment

A suite of analytical techniques is employed to verify that this compound meets the stringent battery-grade specifications.

Determination of LiOH Purity (Assay)

-

Methodology: Acid-Base Titration

-

Principle: This is the most common method for determining the purity of this compound.[7] It relies on the neutralization reaction between the strong base (LiOH) and a standardized strong acid titrant, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[7][9]

-

Protocol:

-

A precisely weighed sample of this compound is dissolved in deionized, CO₂-free water.

-

The solution is titrated with a standardized solution of HCl.

-

The endpoint of the titration, where all the hydroxide has been neutralized, is detected. This can be done using a colorimetric indicator (e.g., phenolphthalein) or, more accurately, with a potentiometric sensor that detects the sharp change in pH at the equivalence point.[7]

-

The presence of lithium carbonate impurity can be determined in the same titration, as it will produce a second, less sharp, equivalence point.[9]

-

-

Challenges: The hygroscopic nature of LiOH and its tendency to absorb atmospheric CO₂ are the primary challenges.[7][9] Sample handling must be performed in a controlled environment (e.g., a glovebox or using a closed-system liquid handler) to prevent the formation of lithium carbonate, which would lead to inaccurate measurements of total alkalinity and an underestimation of LiOH purity.[9]

-

Analysis of Elemental Impurities

-

Methodology: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) / Mass Spectrometry (ICP-MS)

-

Principle: ICP-OES and ICP-MS are powerful techniques for multi-elemental analysis, capable of detecting and quantifying metallic and some non-metallic impurities at parts-per-million (ppm) or parts-per-billion (ppb) levels.[12] They are the standard methods for verifying the low levels of contaminants like Na, K, Ca, Fe, Mg, and Si.[7][8]

-

Protocol:

-

Sample Digestion: A weighed sample of this compound is carefully dissolved and neutralized with a high-purity acid, typically nitric acid (HNO₃), and diluted to a precise volume with ultra-pure water.[12]

-

Analysis: The prepared sample solution is introduced into the ICP instrument. A high-temperature argon plasma atomizes and ionizes the elements in the sample.

-

Detection: In ICP-OES, a spectrometer measures the characteristic wavelengths of light emitted by the excited atoms, with the intensity being proportional to the concentration. In ICP-MS, a mass spectrometer separates the ions based on their mass-to-charge ratio, providing even lower detection limits.[13]

-

Quantification: The concentrations are determined by comparing the signal intensities from the sample to those of calibration standards containing known concentrations of the elements of interest.[12]

-

-

Analysis of Anionic Impurities

-

Methodology: Ion Chromatography (IC)

-

Principle: IC is the preferred method for quantifying anionic impurities such as chloride (Cl⁻) and sulfate (B86663) (SO₄²⁻).[14] The technique separates ions based on their affinity for an ion-exchange resin.

-

Protocol:

-

The this compound sample is dissolved in high-purity deionized water.

-

The solution is injected into the IC system, where it passes through a separator column.

-

The anions are separated and then detected by a conductivity detector.

-

Quantification is achieved by comparing the peak areas from the sample to those from known standards. Modern Reagent-Free Ion Chromatography (RFIC) systems can determine chloride and sulfate in saturated this compound solutions with high sensitivity and precision.[14]

-

-

Determination of Particle Size Distribution

-

Methodology: Laser Diffraction

-

Principle: This is the industry-standard technique for measuring PSD of battery materials.[11][15] It operates on the principle that particles passing through a laser beam will scatter light at an angle that is inversely proportional to their size. Large particles scatter light at small angles, while small particles scatter at large angles.

-

Protocol:

-

Dispersion: A representative sample of the this compound powder is dispersed in a suitable liquid medium (e.g., deionized water with a surfactant) or in a dry powder feeder.[15][16] Proper dispersion is critical to ensure that individual particles are measured rather than agglomerates. Sonication may be applied to break up clumps.[15]

-

Measurement: The dispersion is circulated through the measurement cell of the laser diffraction analyzer.

-

Analysis: A detector array measures the angular intensity of the scattered light. A mathematical model (typically Mie theory) is then used to calculate the particle size distribution that created the observed scattering pattern.[16]

-

Results: The output provides volumetric distribution data, including key statistical parameters like D10, D50 (the median), and D90, which represent the points at which 10%, 50%, and 90% of the particles are smaller than that size, respectively.[15]

-

-

Impact of Physicochemical Properties on Battery Performance

The stringent control of the properties outlined above is directly linked to the final quality of the lithium-ion battery. The logical flow from material properties to battery performance is critical for manufacturers and researchers.

Caption: Logical flow from LiOH properties to battery performance.

-

High Purity: Ensures the correct stoichiometric ratio of lithium to transition metals in the cathode, which is fundamental to achieving high energy density and capacity.[6]

-

Low Impurities: Metallic impurities can lead to self-discharge and thermal instability. Other contaminants can interfere with the crystal structure of the cathode material, impeding lithium ion flow and reducing the battery's cycle life and safety.[3][7]

-

Controlled Particle Size: A consistent and appropriate PSD ensures uniform reaction during cathode synthesis, leading to a more homogenous final product.[3] It also dictates the viscosity and stability of the electrode slurry, which is critical for achieving a uniform and defect-free electrode coating, ultimately impacting power, efficiency, and safety.[11][15]

References

- 1. This compound Monohydrate(Battery Grade) [taiyechem.com]

- 2. Benchmarking this compound Efficiency In Energy Storage [eureka.patsnap.com]

- 3. discoveryalert.com.au [discoveryalert.com.au]

- 4. A Fool-Proof Way to Assess the Purity Grade of Lithium Carbonate and this compound | Lab Manager [labmanager.com]

- 5. innovationnewsnetwork.com [innovationnewsnetwork.com]

- 6. LIOH: an important component of lithium-ion batteries-Other News and Blog-China Lithium Products Technology Co., Ltd.-CLPC china lithium [lithium-chemical.com]

- 7. How To Quantify this compound Purity Using Titration [eureka.patsnap.com]

- 8. This compound Battery Grade-Lithium Hydroxide-China Lithium Products Technology Co., Ltd.-CLPC china lithium [lithium-chemical.com]

- 9. mt.com [mt.com]

- 10. Battery grade this compound monohydrate-Chengxin Lithium Group_Compound & Metal_Lithium ore [en.cxlithium.com]

- 11. horiba.com [horiba.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. scantech.com [scantech.com]

- 14. lithium-ion batteries [thermofisher.com]

- 15. ssi.shimadzu.com [ssi.shimadzu.com]

- 16. covalentmetrology.com [covalentmetrology.com]

Lithium hydroxide crystal structure and morphology

An In-depth Technical Guide to the Crystal Structure and Morphology of Lithium Hydroxide (B78521)

Introduction

Lithium hydroxide (LiOH) is an inorganic compound crucial to various industrial applications, most notably as a precursor for cathode materials in lithium-ion batteries.[1] It exists in two primary forms: anhydrous (LiOH) and monohydrate (LiOH·H₂O), both of which are white, hygroscopic crystalline solids.[2][3] Understanding the crystallographic structure and morphology of these forms is essential for controlling their physical and chemical properties, thereby optimizing their performance in applications ranging from battery technology to CO₂ absorption. This guide provides a detailed examination of the crystal structure, morphology, and the experimental protocols used for the synthesis and characterization of this compound.

Part 1: Crystal Structure of this compound

The arrangement of atoms in the crystal lattice defines the fundamental properties of this compound. The anhydrous and monohydrate forms possess distinct crystal structures.

Anhydrous this compound (LiOH)

At ambient temperature and pressure, anhydrous LiOH crystallizes in a tetragonal structure.[2][4] This structure consists of layers of square lattices of lithium atoms, with each square being capped by a hydroxide ion, alternating above and below the lithium layer.[2][4] In this configuration, each lithium atom is surrounded by oxygen atoms in a distorted tetrahedral environment, and each oxygen ion is coordinated with four lithium atoms.[4] The layered structure of anhydrous LiOH has a d-spacing value of 4.35 Å between LiOH sheets, as determined by X-ray diffraction (XRD).[5]

Under extreme pressures, anhydrous LiOH undergoes phase transitions. At moderate pressures, it forms a network structure with linear hydrogen bonds (LiOH-III, space group I41/acd), and at even higher pressures (above 17 GPa), it transitions to a more compact structure with hydrogen-bonded zig-zag chains (LiOH-IV, space group Pbcm).[4]

This compound Monohydrate (LiOH·H₂O)

The monohydrate form, LiOH·H₂O, crystallizes in the monoclinic system.[6][7] Its structure is characterized by each lithium atom being coordinated by a tetrahedron of four oxygen atoms—two from hydroxide groups and two from water molecules.[7] These tetrahedra share edges to form pairs, which then share corners to create unending chains running along the c-axis direction.[6][7] These chains are subsequently linked sideways by hydrogen bonds.[6]

Data Presentation: Crystallographic Data

The quantitative crystallographic data for both anhydrous and monohydrate forms of this compound are summarized below.

| Parameter | Anhydrous this compound (LiOH) | This compound Monohydrate (LiOH·H₂O) |

| Crystal System | Tetragonal[2][4] | Monoclinic[6][7] |

| Space Group | P4/nmm (No. 129)[4][8] | C2/m[7] |

| Lattice Parameters | a = 3.549 Åb = 3.549 Åc = 4.334 Åα = β = γ = 90°[8] | a = 7.37 Åb = 8.26 Åc = 3.19 Åβ = 110°18'[7] |

| Key Bond Lengths | Li–O: ~1.99 Å[9]O–H: ~0.97 Å[9] | O(hydroxyl)–H: 0.94 Å[7]O(water)–H: 1.07 Å[7]O---H (H-bond): 1.76 Å[7] |

Part 2: Morphology of this compound Crystals

The external shape and size of this compound crystals, or their morphology, are highly dependent on the synthesis conditions, such as the method of crystallization and the presence of additives.

Commonly observed morphologies for this compound include:

-

Plate-like Crystals : SEM imaging reveals that LiOH can form large grains composed of layered stacks of thin crystalline plates.[10]

-

Nanoparticles : When synthesized within a constrained environment, such as a graphene oxide framework, LiOH·H₂O can form nanoparticles with diameters ranging from 5 to 50 nm.[11]

-

Tetrahedral and Rod Shapes : As-prepared LiOH powders have been observed to have tetrahedral shapes, while other synthesis methods can produce rod-shaped morphologies with lengths of up to 10 µm.[12]

-

Irregular Sheets and Aggregates : Depending on the precipitation conditions, LiOH·H₂O can form irregular sheets with some stacked structures.[13] Bulk LiOH·H₂O often appears as large aggregated particles.[14]

The method of crystallization significantly influences the final morphology. For instance, LiOH·H₂O crystals obtained by simple evaporation differ in shape and solubility from those precipitated from a solution by adding a co-solvent.[15]

Data Presentation: Summary of Observed Morphologies

| Material | Observed Morphology | Typical Size | Synthesis Context | Reference |

| LiOH | Thick plates / Layered stacks | Plates up to tens of micrometers long, 100-200 nm thick | Discharge product in DME/LiI electrolyte | [10] |

| LiOH | Tetrahedral shape | Not specified | Precursor for LiV₃O₈ synthesis | |

| LiOH·H₂O | Nanoparticles | 5–50 nm | Synthesized within 3D graphene oxide-CNT frames | |

| LiOH·H₂O | Irregular sheets, stacked structures | Not specified | Two-step precipitation from Li₂SO₄ and Ba(OH)₂ | [13] |

| LiOH·H₂O | Aggregated large particles | 300 nm – 1 µm | Bulk material before doping with carbon additives | [14] |

Part 3: Experimental Protocols

Detailed methodologies are crucial for reproducing synthesis results and characterization data. The following sections outline key experimental protocols.

Synthesis Methods

Protocol 1: Two-Step Precipitation Synthesis of LiOH Nanoparticles [13] This method utilizes lithium sulfate (B86663), often recovered from spent batteries, to produce LiOH nanoparticles.

-

Precursor Preparation: Prepare aqueous solutions of lithium sulfate (Li₂SO₄) and barium hydroxide (Ba(OH)₂).

-

First Precipitation: Mix the solutions with a [Li]/[OH] molar ratio of 1:0.5. Maintain the reaction temperature at 40°C and stir for 60 minutes.

-

Filtration: Filter the resulting solution to remove the barium sulfate (BaSO₄) precipitate.

-

Second Precipitation: Add the remaining half of the barium hydroxide precursor to the filtered solution.

-

Second Reaction: React under the same conditions (40°C for 60 minutes).

-

Final Processing: The resulting precipitate contains LiOH·H₂O. An additional dissolution in deionized water and a final filtration can be performed to remove any remaining impurities like BaCO₃, yielding a pure LiOH phase.

Protocol 2: Causticization of Lithium Carbonate [16] This is a common industrial method for producing this compound.

-

Mixing: Mix refined lime milk (calcium hydroxide, Ca(OH)₂) and lithium carbonate (Li₂CO₃) in a stoichiometric ratio.

-

Causticization: Adjust the concentration of the liquid, heat the mixture to boiling, and stir vigorously. This reaction produces a solution of approximately 3.5% LiOH and a precipitate of calcium carbonate (CaCO₃).

-

Separation: Remove the insoluble CaCO₃ precipitate by filtration.

-

Crystallization: Concentrate the resulting LiOH mother liquor under reduced pressure to induce crystallization of LiOH·H₂O.

-

Drying: To obtain anhydrous LiOH, dry the monohydrate crystals at 130-140°C, followed by heating under reduced pressure at 150-180°C.

Characterization Techniques

Protocol 3: X-ray Diffraction (XRD) for Phase Analysis [5][17] XRD is used to identify the crystalline phases present in a sample and to determine structural parameters.

-

Sample Preparation: Anhydrous LiOH can be prepared by drying LiOH·H₂O in an oven at 150°C for 24 hours. The fine powder is then mounted on a sample holder.

-

Instrument Setup: Use a diffractometer with a standard X-ray source (e.g., Cu Kα).

-

Data Collection: Scan the sample over a 2θ range relevant for LiOH phases (e.g., 10° to 70°). To minimize hydration of anhydrous samples from ambient moisture during measurement, a faster scan rate (e.g., 10°/min) can be used.

-

Analysis: Compare the resulting diffraction pattern to standard patterns from databases (e.g., JCPDS) to identify LiOH, LiOH·H₂O, and potential impurities like Li₂CO₃.

Protocol 4: Scanning Electron Microscopy (SEM) for Morphological Analysis [10][18] SEM provides high-resolution images of the sample surface, revealing crystal morphology and size.

-

Sample Preparation: For air-sensitive samples like LiOH, preparation should be done in an inert atmosphere (e.g., an argon-filled glovebox).

-

Mounting: Mount the powder sample onto an SEM stub using double-sided carbon tape.

-

Transfer: Use an anaerobic transfer holder to move the sample from the glovebox into the SEM chamber to prevent reaction with air and moisture.

-

Imaging: Apply a low accelerating voltage (e.g., 5 kV) to obtain high surface detail and minimize potential beam damage.

-

Analysis: Capture images at various magnifications to analyze particle shape, size distribution, and surface texture.

Part 4: Thermal Transformation and Relationships

The monohydrate and anhydrous forms are interconvertible through a dehydration/hydration process. Heating LiOH·H₂O above 70°C initiates rapid dehydration to form anhydrous LiOH.[19] This transformation is typically complete by 108-110°C.[14][19] Conversely, anhydrous LiOH is hygroscopic and will slowly hydrate (B1144303) in the presence of ambient moisture to reform the monohydrate.[15] The kinetics of this hydration have been shown to proceed as a second-order reaction.[15] This thermal behavior is critical for processing and storage, as unintended exposure to heat or moisture can alter the material's phase.

The relationship between synthesis conditions, the resulting crystal structure and morphology, and ultimately the material's properties is complex and interconnected. The choice of precursors and reaction parameters directly dictates the crystalline phase and particle characteristics, which in turn influences performance metrics like reactivity and thermal stability.

Conclusion

The crystallographic and morphological characteristics of this compound are fundamental to its application and performance. Anhydrous LiOH possesses a tetragonal layered structure, while its monohydrate form is monoclinic with chains of Li-O tetrahedra linked by hydrogen bonds. The morphology of these crystals can be tailored—from microscale plates to nanoscale particles—by carefully controlling synthesis conditions. The protocols for synthesis via precipitation and causticization, along with characterization by XRD and SEM, provide the necessary tools for researchers to produce and analyze LiOH with desired properties. This detailed understanding is paramount for the continued development of high-performance materials for energy storage and other advanced technologies.

References

- 1. This compound 99.95 trace metals 1310-66-3 [sigmaaldrich.com]

- 2. This compound (LiOH) – Properties, Structure and Uses [turito.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. www2.ph.ed.ac.uk [www2.ph.ed.ac.uk]

- 5. Hydration of LiOH and LiCl—Near-Infrared Spectroscopic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of this compound monohydrate_Chemicalbook [chemicalbook.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. This compound | LiOH | CID 3939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mp-23856: LiHO (tetragonal, P4/nmm, 129) [legacy.materialsproject.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. kjmm.org [kjmm.org]

- 14. shop.nanografi.com [shop.nanografi.com]

- 15. researchgate.net [researchgate.net]

- 16. Property, preparation and application of this compound monohydrate_Chemicalbook [chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Lithium Hydroxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lithium hydroxide (B78521) (LiOH) in various organic solvents. Understanding the solubility of LiOH is critical for a range of applications, including in organic synthesis, formulation development, and materials science. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and an exploration of the key factors influencing the dissolution of this inorganic base in non-aqueous media.

Quantitative Solubility of Lithium Hydroxide in Organic Solvents

The solubility of this compound, an ionic compound, is generally limited in organic solvents, particularly those with low polarity.[1] However, it does exhibit some solubility in polar protic solvents like alcohols. The extent of dissolution is influenced by the nature of the solvent, the temperature, and whether the anhydrous or monohydrate form of LiOH is used.[2][3]

Below is a summary of the available quantitative solubility data for anhydrous this compound (LiOH) and this compound monohydrate (LiOH·H₂O) in several common organic solvents.

Table 1: Quantitative Solubility of this compound and its Monohydrate in Select Organic Solvents

| Solvent | Temperature (°C) | Solute Form | Solubility ( g/100 g of solvent) | Citation |

| Methanol | 20 | Anhydrous | 9.76 | [2][4][5] |

| Methanol | 20 | Monohydrate | 13.69 | [2][5] |

| Ethanol | 20 | Anhydrous | 2.36 | [2][4][5] |

| Ethanol | 20 | Monohydrate | 2.18 | [2][5] |

| 1-Propanol | 20 | Anhydrous | 0.77 | [4] |

| Isopropanol | 20 | Anhydrous | Insoluble | [4] |

| Isopropanol | 20 | Monohydrate | 0.11 | [2][5] |

| Acetone | 20 | Anhydrous | Insoluble | [4] |

| Ethyl Acetate | Not Specified | Anhydrous | Insoluble | [4] |

| Ether | Not Specified | Anhydrous | Insoluble | [1][6] |

It is important to note that for many non-polar or weakly polar organic solvents, this compound is reported as being insoluble or only slightly soluble.[1][6][7][8]

Experimental Protocols for Solubility Determination

Accurate determination of solid-liquid solubility is crucial for many research and development activities.[9] Several well-established methods can be employed, each with its own advantages and considerations. The most common approaches include gravimetric, spectroscopic, and chromatographic techniques.[10]

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[11][12] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.[11]

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully separate the saturated supernatant from the solid residue by filtration or centrifugation.[9] It is critical to maintain the temperature during this step to prevent changes in solubility.

-

-

Quantification:

-

Accurately weigh a portion of the clear, saturated filtrate.

-

Evaporate the solvent from the weighed filtrate under controlled conditions (e.g., in a drying oven at a temperature that does not cause decomposition of the solute).

-

Weigh the remaining solid residue.

-

-

Calculation:

-

The solubility is calculated as the mass of the residue (dissolved LiOH) per mass of the solvent evaporated.

-

Spectroscopic Method (UV-Vis)

For compounds that absorb ultraviolet or visible light, UV-Vis spectroscopy can be a rapid and sensitive method for determining solubility.[13][14] As this compound itself does not have a suitable chromophore, this method is more applicable to organic salts or in systems where a reaction with a chromophoric reagent can be stoichiometrically performed. However, the general principles are outlined here for broader applicability.

Protocol:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of the analyte in the desired solvent at known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Preparation:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Section 2.1, step 1).

-

Separate the saturated solution from the undissolved solid (Section 2.1, step 2).

-

-

Analysis:

-

Dilute an accurately measured volume of the saturated filtrate with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Chromatographic Method (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for determining the concentration of a solute in a saturated solution, making it particularly useful for sparingly soluble compounds.[15][16]

Protocol:

-

Method Development and Calibration:

-

Develop an HPLC method capable of separating and quantifying the analyte of interest (in this case, the lithium ion could be quantified using ion chromatography, or a suitable derivatizing agent could be used for UV detection).

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.[15]

-

-

Sample Preparation:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Section 2.1, step 1).

-

Filter the saturated solution through a syringe filter compatible with the solvent and HPLC mobile phase to remove any undissolved particles.[17]

-

-

Analysis:

-

Inject a known volume of the filtered, saturated solution into the HPLC system.

-

Record the chromatogram and determine the peak area corresponding to the analyte.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the analyte in the injected sample.

-

Visualization of Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a solid in a liquid.

Caption: A generalized workflow for the experimental determination of solid-liquid solubility.

Factors Influencing this compound Solubility in Organic Solvents

The solubility of an ionic compound like this compound in an organic solvent is a complex interplay of several factors. The following diagram outlines the key relationships.

Caption: Key factors influencing the solubility of this compound in organic solvents.

Core Principles Governing Solubility

The solubility of this compound in organic solvents is primarily governed by the principle of "like dissolves like."[3] As an ionic compound, LiOH is highly polar and therefore tends to be more soluble in polar solvents. The dissolution process involves the overcoming of the lattice energy of the solid LiOH by the solvation energy released when the Li⁺ and OH⁻ ions are surrounded by solvent molecules.

Several key factors influence this balance:

-

Solvent Polarity: Polar solvents can better solvate the lithium and hydroxide ions through ion-dipole interactions, which helps to overcome the strong ionic bonds in the crystal lattice.[3] This is why alcohols, which are polar, show some ability to dissolve LiOH, while non-polar solvents like hydrocarbons are ineffective.[18]

-

Hydrogen Bonding: Solvents that can act as hydrogen bond donors (like alcohols) can interact strongly with the hydroxide anion, further promoting solvation.

-

Lattice Energy: this compound has a significant lattice energy due to the small size of the lithium cation and the strong electrostatic forces between Li⁺ and OH⁻ ions. A solvent must be able to provide sufficient solvation energy to overcome this lattice energy.

-

Temperature: For many solid solutes, solubility increases with temperature as the increased kinetic energy helps to break apart the crystal lattice.[19]

-

Presence of Water: Even small amounts of water in an organic solvent can significantly increase the solubility of this compound due to the high solubility of LiOH in water.

References

- 1. oxfordreference.com [oxfordreference.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 4. This compound [chemister.ru]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. This compound | 1310-65-2 [chemicalbook.com]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. This compound CAS#: 1310-65-2 [m.chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

- 13. rjptonline.org [rjptonline.org]

- 14. scirp.org [scirp.org]

- 15. pharmaguru.co [pharmaguru.co]

- 16. Chromatographic determination of the solubility of high molecular weight solutes in a supercritical fluid - ProQuest [proquest.com]

- 17. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. grasppfitness.co.uk [grasppfitness.co.uk]

An In-depth Technical Guide to the Thermal Decomposition of Lithium Hydroxide Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of lithium hydroxide (B78521) monohydrate (LiOH·H₂O), a critical process in various industrial and research applications, including carbon dioxide scrubbing and the synthesis of battery materials. This document details the decomposition pathway, kinetics, and thermodynamics, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Core Concepts of Thermal Decomposition

The thermal decomposition of lithium hydroxide monohydrate is a multi-step process primarily governed by temperature. The initial phase involves the dehydration of the monohydrate form to anhydrous this compound, followed by the subsequent decomposition of the anhydrous form into lithium oxide and water vapor at higher temperatures.

The overall decomposition can be summarized by the following two reactions:

-

Dehydration: LiOH·H₂O(s) → LiOH(s) + H₂O(g)

-

Decomposition: 2LiOH(s) → Li₂O(s) + H₂O(g)

The kinetics and thermodynamics of these reactions are crucial for controlling processes that utilize this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data gathered from various studies on the thermal decomposition of this compound monohydrate and anhydrous this compound.

Table 1: Decomposition Temperatures and Mass Loss

| Stage | Reaction | Onset Temperature (°C) | Peak Temperature (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Reference |

| Dehydration | LiOH·H₂O → LiOH + H₂O | 25 - 100 | 70 - 150 | 42.9% | ~42% | [1][2][3] |

| Decomposition | 2LiOH → Li₂O + H₂O | 340 - 435 | 515 | 21.5% (of anhydrous LiOH) | - | [4][5] |

Table 2: Thermodynamic and Kinetic Data

| Parameter | Value | Units | Conditions | Reference |

| Dehydration of LiOH·H₂O | ||||

| Enthalpy of Dehydration | 1440 | kJ/kg | - | [6][7] |

| Apparent Activation Energy | 51.7 | kJ/mol | Conversion ranges of 0.4-0.7 | [6][7] |

| Decomposition of LiOH | ||||

| Enthalpy of Reaction (ΔH⁰) | 29.8 ± 1.0 | kcal/mol | at 600 K | [8] |

| Apparent Activation Energy | 29.5 ± 1.1 | kcal/mol | - | [8] |

| Apparent Activation Energy (interfacial) | ~88 | kJ/mol | LiOH within 60 nm from LiH/Li₂O interface | [9] |

| Apparent Activation Energy (surface) | ~117 | kJ/mol | LiOH within 34-68 nm from LiOH/vacuum interface | [9] |

| Apparent Activation Energy (bulk) | >134 | kJ/mol | Bulk LiOH | [9] |

Experimental Protocols

The characterization of the thermal decomposition of this compound monohydrate typically involves thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of LiOH·H₂O.

Methodology:

-

A small, accurately weighed sample of LiOH·H₂O (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina, platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 5-20 °C/min) under a controlled atmosphere (e.g., inert gas like nitrogen or argon) to prevent side reactions.[5][10]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots mass percentage versus temperature, revealing the distinct steps of mass loss corresponding to dehydration and decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions (e.g., endothermic dehydration and decomposition).

Methodology:

-

A small, accurately weighed sample of LiOH·H₂O (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 5-20 °C/min) under a controlled atmosphere.

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC curve plots heat flow versus temperature, showing endothermic peaks corresponding to the energy absorbed during dehydration and decomposition.[6]

Visualizations

The following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow.

Caption: Thermal decomposition pathway of LiOH·H₂O.

Caption: A typical experimental workflow for thermal analysis.

Discussion of Decomposition Mechanism

The thermal decomposition of this compound monohydrate is initiated by the removal of the water of hydration. This dehydration process occurs at relatively low temperatures, typically starting around room temperature and peaking between 70 °C and 150 °C.[1] The resulting anhydrous this compound is stable until higher temperatures are reached.

The subsequent decomposition of anhydrous this compound to lithium oxide and water begins at temperatures above 340 °C.[5] This process is understood to be a solid-state reaction that initiates at the surface of the this compound particles and progresses inwards.[11] The kinetics of this decomposition can be influenced by factors such as particle size, heating rate, and the surrounding atmosphere. For instance, the activation energy for the decomposition of surface and near-surface this compound is notably lower than that of the bulk material.[9]

Conclusion

This technical guide has provided a detailed overview of the thermal decomposition of this compound monohydrate, presenting key quantitative data, experimental methodologies, and visual representations of the process. A thorough understanding of this decomposition behavior is essential for professionals in materials science, chemistry, and drug development who utilize lithium compounds in their work. The provided data and protocols serve as a valuable resource for designing and interpreting experiments involving the thermal treatment of this compound monohydrate.

References

- 1. researchgate.net [researchgate.net]

- 2. shop.nanografi.com [shop.nanografi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. Thermal Decomposition Study on Li2O2 for Li2NiO2 Synthesis as a Sacrificing Positive Additive of Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Heat Storage with LiOH/LiOH·H2O Reaction for Low-Temperature Heat below 373 K | Scientific.Net [scientific.net]

- 8. Search results [inis.iaea.org]

- 9. osti.gov [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Hygroscopic nature of anhydrous lithium hydroxide

An in-depth technical guide on the hygroscopic nature of anhydrous lithium hydroxide (B78521) for researchers, scientists, and drug development professionals.

Introduction

Anhydrous lithium hydroxide (LiOH) is an inorganic compound that is a white, crystalline solid.[1][2] It is classified as a strong base, although it is the weakest among the alkali metal hydroxides.[3][4] A key characteristic of anhydrous LiOH is its hygroscopic nature, meaning it readily attracts and holds water molecules from the surrounding atmosphere.[5][6][7] This property is of significant interest in various scientific and industrial fields, including its use as a carbon dioxide (CO₂) absorbent in closed systems like spacecraft and submarines, in the manufacturing of lithium greases, and within the electrolyte of certain batteries.[2][3][5]

This technical guide provides a comprehensive overview of the hygroscopic properties of anhydrous this compound. It details the mechanism and kinetics of water absorption, the subsequent chemical reactions, experimental protocols for characterization, and best practices for handling and storage.

Physicochemical Properties

Anhydrous this compound possesses distinct physical and chemical properties that are crucial for its application and handling. It is soluble in water and slightly soluble in ethanol.[8] The dissolution in water is an exothermic process.[6]

| Property | Value | Reference |

| Chemical Formula | LiOH | [3] |

| Molar Mass | 23.95 g/mol | [3] |

| Appearance | White hygroscopic solid | [1][3] |

| Density | 1.46 g/cm³ | [3][4] |

| Melting Point | 462 °C (735 K) | [3][4] |

| Boiling Point | 924 °C (1,197 K) (decomposes) | [3] |

| Solubility in Water | 12.8 g / 100 mL at 20 °C | [3][4] |

| 17.5 g / 100 mL at 100 °C | [3][4] | |

| Solubility in Ethanol | 2.36 g / 100 g at 20 °C | [3] |

Mechanism and Kinetics of Hygroscopicity

The hygroscopic nature of anhydrous LiOH leads to its spontaneous absorption of atmospheric water vapor, resulting in a phase transition to its hydrated form, this compound monohydrate (LiOH·H₂O).[9]

Hydration Process

When exposed to ambient air, anhydrous LiOH is slowly hydrated over several hours.[9][10] This process involves the incorporation of water molecules into its crystal lattice. The hydration begins at the surface and proceeds inwards.[9] This transformation is a critical precursor to its well-known reaction with carbon dioxide.[11] The monohydrate form is notably not deliquescent and does not readily absorb additional water from the air under normal conditions.[9]

Kinetics of Hydration

The rate of hydration is influenced by factors such as relative humidity (RH), temperature, and the physical form (e.g., powder, pellets) of the LiOH. Studies using near-infrared (NIR) spectroscopy have shown that the hydration of the interlayer hydroxide ions in LiOH follows a second-order reaction kinetic model.[9][10] This suggests the formation of an intermediate species during the reaction.[10]

In one study, when a well-dried LiOH sample was exposed to air at room temperature with 60% relative humidity, the formation of LiOH·H₂O was observable via NIR spectroscopy within 30 minutes.[12] Another study measuring the hydration reaction rate found that it increased significantly within the first minute of reaction under specific conditions (5 kPa steam pressure, 47 °C).[13]

Consequence of Hygroscopicity: Carbon Dioxide Absorption

The primary industrial application leveraging the hygroscopicity of LiOH is for carbon dioxide scrubbing. Anhydrous LiOH is particularly effective for this purpose due to its low mass and high absorption capacity.[2][3] One gram of anhydrous LiOH can remove approximately 450 cm³ of CO₂ gas.[3][14]

The absorption is not a direct reaction but a two-step process where hydration is a mandatory precursor.[11]

-

Hydration: 2 LiOH + 2 H₂O → 2 LiOH·H₂O

-

Carbonation: 2 LiOH·H₂O + CO₂ → Li₂CO₃ + 3 H₂O

The overall reaction is: 2 LiOH + CO₂ → Li₂CO₃ + H₂O.[4]

The efficiency of CO₂ absorption is highly dependent on the ambient relative humidity. If the rate of hydration is too high compared to the rate of carbonation, it can lead to reduced efficiency.[11] Parametric testing has shown a nonlinear decrease in LiOH efficiency with a decrease in RH, with a significant drop in performance below a certain threshold.[15]

| Relative Humidity (RH) | Relative CO₂ Absorption Performance | Reference |

| 46.2% | Best performing case (100%) | [15] |

| 40.7% | Medium performance | [15] |

| 38.1% | Medium performance | [15] |

| 28.8% | Low performance (~57-63% of best case) | [15] |

| 27.6% | Low performance | [15] |

Experimental Protocols for Characterization

Several analytical techniques are employed to study the hygroscopic nature and hydration process of anhydrous LiOH.

Near-Infrared (NIR) Spectroscopy

NIR spectroscopy is a non-destructive method used to observe the hydration behavior by identifying the overtone and combination bands of hydroxyl groups and water molecules.[9][12]

-

Objective: To monitor the transformation of anhydrous LiOH to LiOH·H₂O in real-time.

-

Methodology:

-

Sample Preparation: Anhydrous LiOH is prepared by drying LiOH·H₂O, for example, at 150 °C for 24 hours.[9]

-

Data Acquisition: An NIR spectrum of the freshly dried anhydrous LiOH is recorded immediately. The sample is then exposed to air at a controlled temperature and relative humidity (e.g., room temperature, 60% RH).[12]

-

Time-Series Analysis: NIR spectra are recorded at regular intervals (e.g., every 15-30 minutes, then hourly) over a period of several hours (e.g., 24 hours).[9]

-

Spectral Interpretation: The spectra are analyzed for characteristic absorption bands. Anhydrous LiOH shows bands around 7340 cm⁻¹ (surface OH⁻) and 7171 cm⁻¹ (interlayer OH⁻), while LiOH·H₂O shows bands at 7137 cm⁻¹ (interlayer OH⁻) and 6970 cm⁻¹ (water of crystallization).[12] The decrease in intensity of the anhydrous peaks and the corresponding increase in the monohydrate peaks are tracked over time.

-

X-ray Diffraction (XRD)

XRD is used to analyze the changes in the crystal structure as anhydrous LiOH converts to its monohydrate form.[9]

-

Objective: To identify the crystalline phases present in the sample during the hydration process.

-

Methodology:

-

Sample Preparation: Similar to NIR, a sample of anhydrous LiOH is prepared.

-

Time-Series Measurement: The sample is exposed to ambient air, and XRD patterns are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[16]

-

Data Analysis: The resulting diffraction patterns are compared to reference patterns for pure anhydrous LiOH and LiOH·H₂O to track the phase transition. The decrease in peak intensities for LiOH and the increase for LiOH·H₂O are quantified.[9]

-

Handling, Storage, and Safety

Due to its hygroscopic and corrosive nature, strict protocols must be followed when handling and storing anhydrous this compound.

-

Storage: Store in a cool, dry, and well-ventilated area.[17] The container must be kept tightly closed to prevent the absorption of atmospheric moisture and carbon dioxide.[6][7] It should be stored away from acids, oxidizing agents, and water.[17][18]

-

Handling: Always handle anhydrous LiOH under a dry protective gas or in a fume hood to minimize exposure to air and moisture.[6][17] Use appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and nitrile or rubber gloves.[17] Avoid the formation of dust.[6] When preparing solutions, always add LiOH to water slowly with stirring, never the other way around, as the reaction is exothermic.[6]

Conclusion

The hygroscopic nature of anhydrous this compound is a defining characteristic that dictates its behavior, applications, and handling requirements. Its ability to readily absorb atmospheric water to form the monohydrate is the crucial first step in its widely used application as a CO₂ absorbent. Understanding the kinetics and the significant influence of environmental factors like relative humidity is essential for optimizing its performance in critical applications. The experimental protocols outlined provide a framework for researchers to further investigate and characterize this important material. Proper adherence to safety and storage guidelines is paramount to maintaining its chemical integrity and ensuring user safety.

References